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Cat. No.: B114313 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Morpholinoaniline and its derivatives are privileged scaffolds in medicinal chemistry and

drug discovery, exhibiting a wide range of biological activities. These compounds are key

components in the development of kinase inhibitors, particularly targeting the PI3K/AKT/mTOR

and Ras/Raf/MEK/ERK signaling pathways, which are frequently dysregulated in cancer. This

document provides detailed experimental protocols for the synthesis of 4-morpholinoaniline
derivatives, quantitative data for key reactions, and visualizations of the relevant biological

pathways and experimental workflows.

Synthetic Protocols
Two primary and effective methods for the synthesis of 4-morpholinoaniline derivatives are

the reduction of a nitro-aromatic precursor and the palladium-catalyzed Buchwald-Hartwig

amination.

Protocol 1: Synthesis of 4-Morpholinoaniline via
Reduction of 4-(4-Nitrophenyl)morpholine
This protocol describes the synthesis of the parent 4-morpholinoaniline by catalytic

hydrogenation of 4-(4-nitrophenyl)morpholine.
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Materials:

4-(4-Nitrophenyl)morpholine

Methanol (MeOH)

2 M Ammonia in Methanol

5% Palladium on carbon (Pd/C)

Water (H₂O)

Ethyl acetate (EtOAc)

Hexane

Paar hydrogenation apparatus

Filtration apparatus (e.g., Celite pad)

Rotary evaporator

Procedure:

Suspend 4-(4-nitrophenyl)morpholine (10.3 g, 49.5 mmol) in methanol (130 mL) and a 2 M

solution of ammonia in methanol (70 mL) in a suitable hydrogenation vessel.[1]

Add 1 mL of water and 100 mg of 5% palladium on carbon catalyst to the suspension.[1]

Place the mixture in a Paar hydrogenation apparatus and hydrogenate at a hydrogen

pressure of 50 psi for 1 hour.[1]

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the catalyst by filtration through a pad of Celite and wash the filter cake with

methanol.[1]

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude

product.[1]
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Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to

yield 4-morpholinoaniline as a light purple solid.[1]

Dry the purified product under vacuum. The expected yield is approximately 6.2 g (70%).[1]

Characterization:

Melting Point: 132-133 °C[1]

GC/MS (EI, M+): m/z = 178[1]

Protocol 2: Synthesis of N-Aryl-4-morpholinoaniline
Derivatives via Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an

aryl halide with a substituted 4-morpholinoaniline.

Materials:

Aryl halide (e.g., 4-bromo-N,N-dimethylaniline)

Morpholine or a substituted morpholine

Palladium(II) acetate (Pd(OAc)₂)

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

Sodium tert-butoxide (NaOtBu)

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Schlenk flask or glovebox

Magnetic stirrer and heating mantle

Silica gel for column chromatography

Procedure:
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In an inert atmosphere (e.g., under argon or in a glovebox), add the aryl halide (1.0 mmol),

morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%),

and RuPhos (0.04 mmol, 4 mol%) to a Schlenk flask equipped with a magnetic stir bar.

Add the anhydrous, degassed solvent (5 mL) to the flask.

Seal the flask and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24

hours, or until TLC or GC-MS analysis indicates complete consumption of the starting

material.[2]

Cool the reaction mixture to room temperature and quench with water.

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel using an appropriate

eluent system (e.g., a gradient of hexane and ethyl acetate).

Quantitative Data
Table 1: Synthesis of 4-Morpholinoaniline via Reduction
of 4-(4-Nitrophenyl)morpholine

Precursor
Reducing
Agent/Catal
yst

Solvent
Reaction
Conditions

Yield (%) Reference

4-(4-

Nitrophenyl)

morpholine

H₂, 5% Pd/C

Methanol/Aqu

eous

Ammonia

50 psi H₂, 1

hour
70 [1]

4-(2-Fluoro-4-

nitrophenyl)m

orpholine

Fe/NH₄Cl
Methanol/Wat

er
70 °C High [3]
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Table 2: Buchwald-Hartwig Amination for the Synthesis
of N-Aryl Morpholine Derivatives

Aryl
Halide

Amine
Catalyst
/Ligand
System

Base Solvent
Temper
ature
(°C)

Yield
(%)

Referen
ce

4-Bromo-

N,N-

dimethyla

niline

Morpholi

ne

Pd(OAc)₂

/ RuPhos
NaOtBu Toluene 110 95-99 [2]

4-

Chlorotol

uene

Morpholi

ne

(NHC)Pd

(allyl)Cl
NaOtBu Dioxane 100 95

4-

Bromoani

sole

Morpholi

ne

(NHC)Pd

(allyl)Cl
NaOtBu Dioxane 100 90

2-

Chlorotol

uene

Morpholi

ne

(NHC)Pd

(allyl)Cl
NaOtBu Dioxane 100 94

5-

Bromopy

rimidine

Morpholi

ne

Pd₂(dba)

₃ /

Xantphos

NaOtBu Toluene 100 85 [4]

Table 3: Biological Activity of 4-Morpholinoaniline
Derivatives as Kinase Inhibitors
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Derivative Scaffold Target Kinase IC₅₀ (nM) Reference

Thieno[3,2-

d]pyrimidine (15e)
PI3Kα 2.0 [5]

2,4-

Dimorpholinopyrimidin

e (17p)

PI3Kα 32.4 [6]

2,4-

Dimorpholinopyrimidin

e (17p)

PI3Kδ 15.4 [6]

4-Aminoquinazoline

(6b)
PI3Kα 13.6 [7]

Thieno[2,3-

d]pyrimidine (18b)
PI3Kα 0.46 [8]

Thieno[2,3-

d]pyrimidine (18b)
mTOR 12 [8]

Naphthol analogue BRAF(V600E) 80-200 [9]
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Caption: Experimental workflow for the synthesis of 4-morpholinoaniline derivatives.
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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 4-
morpholinoaniline derivatives.
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Caption: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of 4-
morpholinoaniline derivatives on BRAF.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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